Cas no 2135640-93-4 ((+)-JNJ-A07)

(+)-JNJ-A07 化学的及び物理的性質
名前と識別子
-
- (+)-4-[3-[[1-(4-Chlorophenyl)-2-[2,3-dihydro-6-(trifluoromethoxy)-1H-indol-1-yl]-2-oxoethyl]amino]-5-methoxyphenoxy]butanoic acid
- Butanoic acid, 4-[3-[[1-(4-chlorophenyl)-2-[2,3-dihydro-6-(trifluoromethoxy)-1H-indol-1-yl]-2-oxoethyl]amino]-5-methoxyphenoxy]-, (+)-
- (+)-JNJ-A07
- 2135640-92-3
- (-)-JNJ-A07
- 2135640-93-4
- SCHEMBL19411081
- (+)-JNJ-A07?
- EX-A8159
- 4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid
- WUBVXTOLZKVNEG-UHFFFAOYSA-N
-
- インチ: 1S/C28H26ClF3N2O6/c1-38-22-13-20(14-23(15-22)39-12-2-3-25(35)36)33-26(18-4-7-19(29)8-5-18)27(37)34-11-10-17-6-9-21(16-24(17)34)40-28(30,31)32/h4-9,13-16,26,33H,2-3,10-12H2,1H3,(H,35,36)
- InChIKey: WUBVXTOLZKVNEG-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2=C1C=C(C=C2)OC(F)(F)F)C(C(C1=CC=C(C=C1)Cl)NC1=CC(OCCCC(O)=O)=CC(=C1)OC)=O
計算された属性
- せいみつぶんしりょう: 578.1431487g/mol
- どういたいしつりょう: 578.1431487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 40
- 回転可能化学結合数: 11
- 複雑さ: 843
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 97.3Ų
(+)-JNJ-A07 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-139602-10mg |
(+)-JNJ-A07 |
2135640-93-4 | ≥98.0% | 10mg |
¥8500 | 2024-04-19 | |
1PlusChem | 1P027JUK-100mg |
(+)-JNJ-A07 |
2135640-93-4 | 95% | 100mg |
$6805.00 | 2023-12-19 | |
1PlusChem | 1P027JUK-50mg |
(+)-JNJ-A07 |
2135640-93-4 | 95% | 50mg |
$4451.00 | 2023-12-19 | |
ChemScence | CS-0213815-25mg |
(+)-JNJ-A07 |
2135640-93-4 | 25mg |
$1800.0 | 2022-04-27 | ||
MedChemExpress | HY-139602-1mg |
(+)-JNJ-A07 |
2135640-93-4 | ≥98.0% | 1mg |
¥2000 | 2024-04-19 | |
ChemScence | CS-0213815-100mg |
(+)-JNJ-A07 |
2135640-93-4 | 100mg |
$4600.0 | 2022-04-27 | ||
MedChemExpress | HY-139602-10mM*1 mL in DMSO |
(+)-JNJ-A07 |
2135640-93-4 | ≥98.0% | 10mM*1 mL in DMSO |
¥5500 | 2024-04-19 | |
1PlusChem | 1P027JUK-10mg |
(+)-JNJ-A07 |
2135640-93-4 | 95% | 10mg |
$1287.00 | 2023-12-19 | |
ChemScence | CS-0213815-10mg |
(+)-JNJ-A07 |
2135640-93-4 | 10mg |
$850.0 | 2022-04-27 | ||
MedChemExpress | HY-139602-5mg |
(+)-JNJ-A07 |
2135640-93-4 | ≥98.0% | 5mg |
¥5000 | 2024-04-19 |
(+)-JNJ-A07 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
(+)-JNJ-A07に関する追加情報
Professional Introduction to Compound with CAS No. 2135640-93-4 and Product Name (+)-JNJ-A07
The compound with the CAS number 2135640-93-4 and the product name (+)-JNJ-A07 represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Detailed exploration of its chemical characteristics, biological activities, and emerging research findings provides a comprehensive understanding of its significance in modern medicinal chemistry.
(+)-JNJ-A07 is a chiral molecule, meaning it exists in two enantiomeric forms that are mirror images of each other. The specific configuration of this compound, denoted as the levo form ((+)), plays a crucial role in its interaction with biological targets. The stereochemistry of (+)-JNJ-A07 influences its pharmacokinetic and pharmacodynamic properties, making it a subject of intense study in drug design and development. Recent studies have highlighted the importance of enantiopurity in pharmaceuticals, emphasizing that the biological effects of a drug can vary significantly between enantiomers.
The molecular structure of (+)-JNJ-A07 (CAS No. 2135640-93-4) features a complex scaffold that includes multiple functional groups capable of engaging with biological receptors and enzymes. This structural complexity contributes to its versatility in modulating various biological pathways. Advanced computational modeling techniques have been employed to predict the binding affinity and interaction mechanisms of (+)-JNJ-A07 with potential targets, providing valuable insights into its mode of action.
One of the most compelling aspects of (+)-JNJ-A07 is its potential application in treating neurological disorders. Preliminary research indicates that this compound exhibits promising activity against certain neurotransmitter receptors, suggesting its utility in developing novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases. The ability of (+)-JNJ-A07 to selectively interact with specific receptors without significant off-target effects makes it an attractive candidate for further development.
In addition to its neurological applications, (+)-JNJ-A07 has shown promise in preclinical studies related to inflammation and immune modulation. The compound's unique chemical properties enable it to interfere with inflammatory pathways by inhibiting key enzymes and cytokines involved in the immune response. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted immunomodulation is essential for effective treatment.
The synthesis of (+)-JNJ-A07 (CAS No. 2135640-93-4) presents significant challenges due to its complex stereochemistry. However, recent advancements in synthetic methodologies have made it feasible to produce this compound with high enantiopurity. Techniques such as asymmetric catalysis and chiral resolution have been instrumental in achieving the desired level of purity, which is critical for pharmaceutical applications. These synthetic strategies not only enhance the yield but also improve the overall quality of the final product.
Current research efforts are focused on evaluating the safety and efficacy of (+)-JNJ-A07 through rigorous preclinical and clinical trials. Initial animal studies have demonstrated favorable pharmacokinetic profiles, including good bioavailability and rapid clearance from the system. These results are encouraging and support further investigation into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
The regulatory landscape for novel compounds like (+)-JNJ-A07 is stringent but well-established, ensuring that only safe and effective therapies reach the market. Regulatory agencies require comprehensive data on chemical structure, pharmacological activity, toxicity, and manufacturing processes before approving a new drug candidate. The ongoing research into (+)-JNJ-A07 adheres to these stringent guidelines, ensuring that any future therapeutic applications are both safe and reliable.
Future directions for research on (+)-JNJ-A07 (CAS No. 2135640-93-4) include exploring its potential in combination therapies and investigating long-term effects following chronic administration. Additionally, computational studies are being conducted to further refine understanding of its interactions at a molecular level, which could lead to more targeted drug design strategies. The integration of machine learning algorithms into these studies promises to accelerate discovery by predicting new therapeutic applications based on existing data.
In conclusion, (+)-JNJ-A07, with its CAS number 2135640-93-4, represents a significant milestone in pharmaceutical research due to its unique chemical properties and promising biological activities. Its potential applications in treating neurological disorders, inflammation, and other conditions highlight its versatility as a therapeutic agent. Continued research efforts aimed at optimizing synthesis methods, evaluating safety profiles, and exploring new therapeutic avenues will further solidify its role as a valuable asset in modern medicine.
2135640-93-4 ((+)-JNJ-A07) 関連製品
- 1806974-60-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)
- 2165727-15-9(1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)
- 2375260-22-1(Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride)
- 1361547-93-4(4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)
- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)
- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)
- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)
- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)
